N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide: is a chemical compound characterized by the presence of a cyanocyclobutyl group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a trifluoromethoxyphenyl halide and a suitable nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond between the cyanocyclobutyl intermediate and the trifluoromethoxyphenyl group. This step typically requires the use of coupling reagents and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide can be compared with other similar compounds, such as:
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethyl)phenyl]propanamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
N-(1-cyanocyclobutyl)-3-[4-(methoxy)phenyl]propanamide: The presence of a methoxy group instead of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)22-12-5-2-11(3-6-12)4-7-13(21)20-14(10-19)8-1-9-14/h2-3,5-6H,1,4,7-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZYPGFQKRNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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